methyl (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride
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Overview
Description
Methyl (1R,4S,5S)-5-aminobicyclo[210]pentane-5-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[210]pentane core, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride typically involves the construction of the bicyclo[2.1.0]pentane core followed by functionalization. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This can be achieved using photochemical methods or radical reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and improve efficiency. The use of robust catalysts and reagents is crucial to achieve consistent results on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The amino group can form hydrogen bonds, while the carboxylate ester can participate in hydrophobic interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share a similar bicyclic core but differ in the substituents attached to the ring.
Bicyclo[2.1.1]hexane derivatives: These compounds have a larger ring system and different chemical properties.
Uniqueness
Methyl (1R,4S,5S)-5-aminobicyclo[21Its ability to serve as a bioisostere and its structural rigidity make it a valuable compound in drug design and materials science .
Properties
CAS No. |
2742623-20-5 |
---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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